molecular formula C19H23FN6O2 B2650512 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1207045-57-5

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B2650512
M. Wt: 386.431
InChI Key: GDKJMSMOUYRWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C19H23FN6O2 and its molecular weight is 386.431. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Transformation in Antibacterial Drugs

FYL-67, an analogue of linezolid with a modified morpholinyl ring, showcased significant activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The study focused on identifying the phase I metabolites of FYL-67 using LC-MS/MS, discovering two metabolites, M1 and M2, formed through amide hydrolysis and further oxidation. The findings are vital for developing analytical methods for FYL-67 and its metabolites, aiding pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Imaging Agents in Parkinson’s Disease

[11C]HG-10-102-01, a reference standard synthesized from specific chemical reactions, was developed as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The synthesis process of [11C]HG-10-102-01, involving O-[11C]methylation, was detailed, yielding a product with high radiochemical purity and specific activity. This development is crucial for advanced imaging and understanding of Parkinson's disease (Wang et al., 2017).

Antifungal Effects of Pyrimidin-amine Derivatives

A study synthesized and evaluated various 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives for their antifungal effects. The results indicated significant biological activity against fungi like Aspergillus terreus and Aspergillus niger. These findings are crucial for developing new and effective antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2/c1-13(12-27-2)22-19-23-17(25-7-9-28-10-8-25)16-11-21-26(18(16)24-19)15-5-3-14(20)4-6-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKJMSMOUYRWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine

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